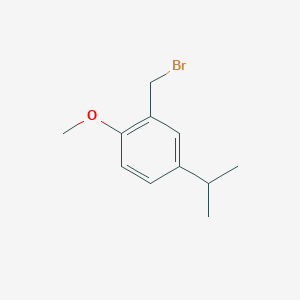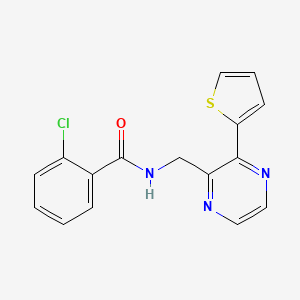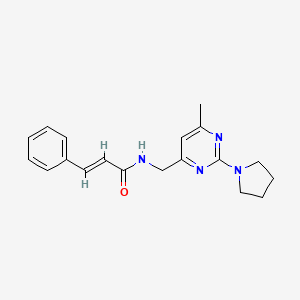![molecular formula C20H21NO4 B2843067 1-[(2-ethoxyphenyl)methyl]-3-hydroxy-3-(2-oxopropyl)-2,3-dihydro-1H-indol-2-one CAS No. 879043-01-3](/img/structure/B2843067.png)
1-[(2-ethoxyphenyl)methyl]-3-hydroxy-3-(2-oxopropyl)-2,3-dihydro-1H-indol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The description of a compound usually includes its IUPAC name, common names, and structural formula. It may also include information about the class of compounds it belongs to and its role or uses.
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, and conditions for each step of the synthesis.Molecular Structure Analysis
This involves determining the arrangement of atoms in the molecule and the type of bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes identifying the reactants, products, and the conditions under which the reaction occurs.Physical And Chemical Properties Analysis
This includes determining properties such as melting point, boiling point, solubility, density, and refractive index. The compound’s chemical stability, reactivity, and pH may also be analyzed.科学的研究の応用
Synthesis of Indole Derivatives
Research has focused on developing practical methods for synthesizing indole derivatives, which are crucial for various chemical and pharmaceutical applications. For example, Wang and Ikemoto (2005) reported an efficient synthesis of 3-indolyl α,β-unsaturated carbonyl compounds using acid-catalyzed reactions, which could be relevant for creating compounds similar to "1-[(2-ethoxyphenyl)methyl]-3-hydroxy-3-(2-oxopropyl)-2,3-dihydro-1H-indol-2-one" (Wang & Ikemoto, 2005). Similarly, Kondo et al. (1997) described a general method for synthesizing indoles with oxygen-bearing substituents, potentially applicable for modifications of the compound (Kondo, Kojima, & Sakamoto, 1997).
Mechanistic Probes and Chemical Reactions
Gottschling et al. (2005) explored cyclopropyl alkynes as mechanistic probes, a study that could help understand the reactivity of complex indole derivatives under various conditions, highlighting the versatility of indole chemistry in probing chemical reaction mechanisms (Gottschling et al., 2005).
Antimicrobial Activity
Wardkhan et al. (2008) investigated thiazoles and their fused derivatives for antimicrobial activities. Although not directly related to "1-[(2-ethoxyphenyl)methyl]-3-hydroxy-3-(2-oxopropyl)-2,3-dihydro-1H-indol-2-one," this research highlights the broader interest in synthesizing and testing indole derivatives for potential antimicrobial properties, suggesting a possible application area for the compound of interest (Wardkhan, Youssef, Hamed, & Ouf, 2008).
Biological and Medicinal Chemistry
Several studies have explored the synthesis and biological evaluation of indole derivatives for various therapeutic purposes, including analgesic, antimicrobial, and antihypertensive activities. For example, research by Epstein et al. (1981) on 1-aryl-3-azabicyclo[3.1.0]hexanes as nonnarcotic analgesic agents shows the potential medicinal chemistry applications of complex indole derivatives (Epstein et al., 1981).
Safety And Hazards
This involves identifying any risks associated with handling or using the compound. It includes toxicity data, flammability, reactivity, and any precautions that should be taken when handling the compound.
将来の方向性
This could involve potential applications of the compound, areas for further research, or possible modifications to its structure to enhance its properties or reduce its side effects.
特性
IUPAC Name |
1-[(2-ethoxyphenyl)methyl]-3-hydroxy-3-(2-oxopropyl)indol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4/c1-3-25-18-11-7-4-8-15(18)13-21-17-10-6-5-9-16(17)20(24,19(21)23)12-14(2)22/h4-11,24H,3,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAORNAFOKKQHOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1CN2C3=CC=CC=C3C(C2=O)(CC(=O)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Ethoxybenzyl)-3-hydroxy-3-(2-oxopropyl)indolin-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

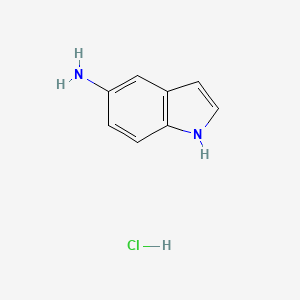
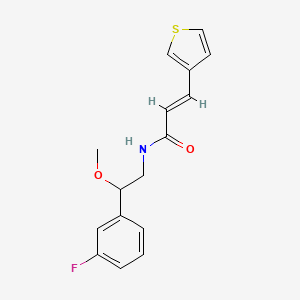
![2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(3-methylphenyl)thiophene-3-sulfonamide](/img/structure/B2842990.png)
![2-(4-{[2-(Furan-2-yl)-2-(thiophen-2-yl)ethyl]sulfamoyl}phenoxy)acetamide](/img/structure/B2842991.png)
![N-(1-(furan-3-yl)propan-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2842992.png)
![N-(2-methoxyphenyl)-2-[(4-oxo-3-propyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2842993.png)
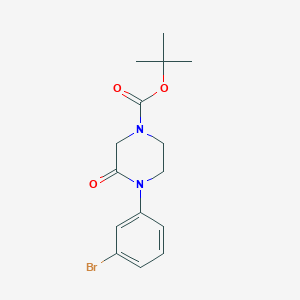
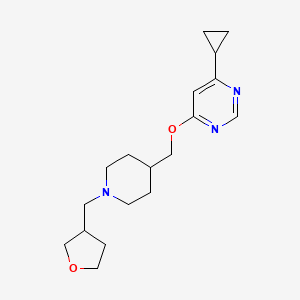
![5-[(2-Chloro-6-fluorophenyl)methyl]-1-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2842998.png)
![3-(3-fluorobenzyl)-6-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2842999.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)acrylamide](/img/structure/B2843001.png)
